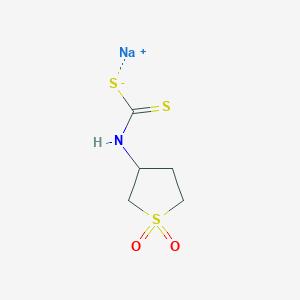
Spiro(naphthalene-1(2H),3'-pyrrolidine)-2',5'-dione, 3,4-dihydro-7-chloro-1'-(3-(diethylamino)propyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride: is a complex organic compound that features a spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride typically involves multi-step organic reactions. The key steps may include:
Formation of the spiro structure: This can be achieved through cyclization reactions involving naphthalene and pyrrolidine derivatives.
Introduction of the diethylamino propyl group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups present.
Reduction: Reduction reactions could be used to modify the compound’s structure, particularly the dihydro and chloro groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a catalyst or catalyst precursor in various organic reactions.
Biology
Biochemical Studies: Used in studies to understand its interaction with biological molecules.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases, pending further research.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride would depend on its specific applications. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Compounds with a similar spiro structure but different functional groups.
Naphthalene Derivatives: Compounds that share the naphthalene core structure.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring but different substituents.
Uniqueness
The uniqueness of Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride lies in its specific combination of functional groups and spiro structure, which may confer unique chemical and biological properties.
Properties
CAS No. |
74246-93-8 |
|---|---|
Molecular Formula |
C20H29ClN2O2 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
(4S)-1'-[(2S)-2-(diethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione;hydrochloride |
InChI |
InChI=1S/C20H28N2O2.ClH/c1-4-21(5-2)15(3)14-22-18(23)13-20(19(22)24)12-8-10-16-9-6-7-11-17(16)20;/h6-7,9,11,15H,4-5,8,10,12-14H2,1-3H3;1H/t15-,20-;/m0./s1 |
InChI Key |
WQPHJWWAYRELRL-QNNMEKCMSA-N |
Isomeric SMILES |
CCN(CC)[C@@H](C)CN1C(=O)C[C@@]2(C1=O)CCCC3=CC=CC=C23.Cl |
Canonical SMILES |
CCN(CC)C(C)CN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



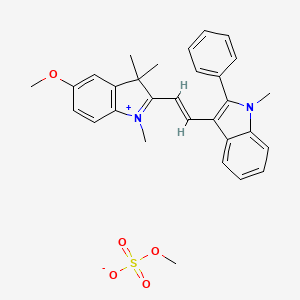
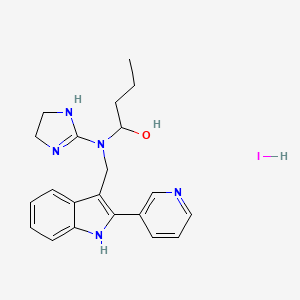

![acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-octadecyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12709389.png)
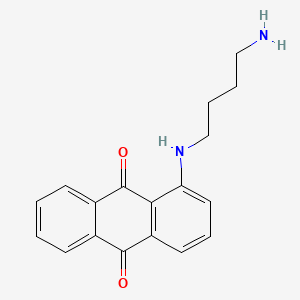
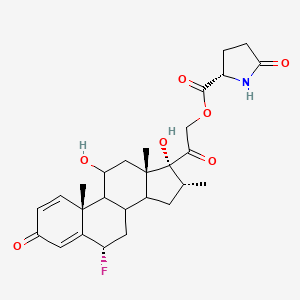
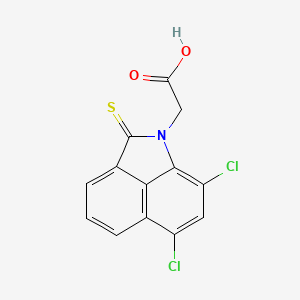


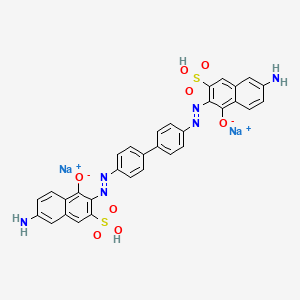
![8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12709420.png)
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine](/img/structure/B12709424.png)
